molecular formula C15H12BrNO2S B1520682 a-Tosyl-(2-bromobenzyl) isocyanide CAS No. 936548-16-2

a-Tosyl-(2-bromobenzyl) isocyanide

Cat. No. B1520682
M. Wt: 350.2 g/mol
InChI Key: FDHXCUCSERDBAT-UHFFFAOYSA-N
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Description

A-Tosyl-(2-bromobenzyl) isocyanide, also known as TOSMIC, is an isocyanide compound used in organic synthesis. It has a molecular formula of C15H12BrNO2S and a molecular weight of 350.24 .


Molecular Structure Analysis

The InChI code for a-Tosyl-(2-bromobenzyl) isocyanide is 1S/C15H12BrNO2S/c1-11-7-9-12 (10-8-11)20 (18,19)15 (17-2)13-5-3-4-6-14 (13)16/h3-10,15H,1H3 . This indicates that the molecule contains a bromobenzyl group attached to an isocyanide group, which is further attached to a tosyl group.


Physical And Chemical Properties Analysis

A-Tosyl-(2-bromobenzyl) isocyanide is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Novel Synthetic Approaches

  • Cascade Reactions for Aromatic Nitriles Synthesis : A study by Coppola et al. (2013) demonstrated the use of alkyl tosylmethyl isocyanides and 2-bromobenzyl bromides in a cascade reaction, facilitated by t-BuLi, to synthesize 2-substituted 2,3-dihydro-1H-indenimines. These intermediates, upon treatment with t-BuOK, rearrange to 2-vinylbenzonitriles, showcasing a novel approach to aromatic nitriles synthesis via isocyanide-cyanide interconversion (Coppola et al., 2013).

Advancements in Organic Synthesis

  • Privileged Reagent for Heterocycles Construction : Kaur, Wadhwa, and Sharma (2015) highlighted the significance of p-Tosylmethyl isocyanide (TosMIC) in constructing biologically relevant scaffolds, including fused heterocycles like pyrroles, benzimidazoles, and quinolines. TosMIC's role as a privileged reagent underscores its versatility in accessing complex organic structures, including natural products and novel synthetic methodologies involving Michael additions and cycloadditions (Kaur, Wadhwa, & Sharma, 2015).

Isocyanide Chemistry Expansion

  • Isocyanide Insertion Chemistry : Research by Qiu, Ding, and Wu (2013) reviewed the progress in isocyanide insertion chemistry, emphasizing isocyanides as valuable C1 building blocks. The review discusses various reactions involving isocyanides, including nucleophilic attack and electrophilic addition, highlighting the expansion of isocyanide chemistry in synthetic applications (Qiu, Ding, & Wu, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-bromo-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXCUCSERDBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2Br)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661691
Record name 1-Bromo-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-Tosyl-(2-bromobenzyl) isocyanide

CAS RN

936548-16-2
Record name 1-Bromo-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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